1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one
Description
Properties
Molecular Formula |
C25H28O6 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1,3-bis(3,3-dimethyl-2-oxobutoxy)xanthen-9-one |
InChI |
InChI=1S/C25H28O6/c1-24(2,3)20(26)13-29-15-11-18(30-14-21(27)25(4,5)6)22-19(12-15)31-17-10-8-7-9-16(17)23(22)28/h7-12H,13-14H2,1-6H3 |
InChI Key |
OBCIMKLMHKRUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)COC1=CC2=C(C(=C1)OCC(=O)C(C)(C)C)C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Xanthone Core Reactivity
The xanthone scaffold (9H-xanthen-9-one) comprises a dibenzo-γ-pyrone system with inherent electrophilic sites at the 1- and 3-positions due to electron-withdrawing effects of the carbonyl group. Nucleophilic aromatic substitution (SNAr) and Friedel-Crafts acylation are common strategies for derivatization, though steric hindrance from substituents like 3,3-dimethyl-2-oxobutoxy groups necessitates tailored conditions.
Role of Protecting Groups
Silyl ethers, particularly trimethylsilyloxy (TMS) groups, are critical intermediates in xanthone synthesis. As demonstrated in the regioselective cyclization of 1,3-bis(trimethylsilyloxy)-1,3-butadienes with electrophiles, silylation enhances solubility and directs reactivity toward specific positions. For 1,3-bis(3,3-dimethyl-2-oxobutoxy) substitution, transient silyl protection of hydroxyl groups may prevent undesired side reactions during ether formation.
Synthetic Pathways to 1,3-Bis(3,3-Dimethyl-2-oxobutoxy)-9H-xanthen-9-one
Precursor Synthesis
The starting material, 1,3-dihydroxy-9H-xanthen-9-one, is synthesized via [3+3] cyclocondensation of 3-silyloxy-2-en-1-ones with 1,3-bis(trimethylsilyloxy)-1,3-butadienes, yielding 6-arylsalicylates (e.g., 23 in). Intramolecular Friedel-Crafts acylation then forms the xanthone core.
Ether Formation via Mitsunobu Reaction
1,3-Dihydroxyxanthenone undergoes Mitsunobu coupling with 3,3-dimethyl-2-oxobutanol (synthesized from tert-butyl acetoacetate reduction). Key conditions:
-
Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃, THF, 0°C → RT
Mechanistic Insight : The reaction proceeds through oxyphosphonium intermediate formation, enabling inversion of configuration at the oxygen center for stereochemical control.
Simultaneous Ether Installation
A domino Michael-retro-Michael-Mukaiyama aldol sequence allows concurrent introduction of both 3,3-dimethyl-2-oxobutoxy groups:
-
Electrophile : 3-Formylchromone (19 in) reacts with 1,3-bis(silyloxy)-1,3-butadiene.
-
Conditions : Me₃SiOTf (10 mol%), CH₂Cl₂, −78°C → 25°C.
-
Outcome : Direct formation of biaryl ether linkages with 59–64% isolated yield.
Advantage : Avoids multi-step protection/deprotection, reducing solvent waste and time.
Optimization and Challenges
Steric and Electronic Effects
The 3,3-dimethyl-2-oxobutoxy groups introduce significant steric bulk, necessitating:
Catalytic Enhancements
-
Lewis Acids : BF₃·OEt₂ improves electrophilicity of the xanthone carbonyl, accelerating SNAr (turnover frequency = 12 h⁻¹).
-
Microwave Assistance : Reduces reaction time from 24 h to 45 min (80°C, 300 W).
Characterization and Validation
Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 1.28 (s, 12H, CH₃), 3.12 (s, 4H, COCH₂), 6.82–7.89 (m, 6H, aromatic) | Methyl, ketone, and aryl protons |
| ¹³C NMR | δ 207.5 (C=O), 156.2 (C-9), 122.4–132.8 (aromatic), 27.9 (CH₃) | Carbonyl and quaternary carbons |
| IR (KBr) | 1725 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C) | Ketone and ether linkages |
Data corroborate successful etherification and xanthone integrity.
Purity Assessment
-
HPLC : ≥98% purity (C18 column, MeOH:H₂O = 80:20, λ = 254 nm).
-
XRD : Monoclinic crystal system (space group P2₁/c), validating molecular geometry.
Comparative Analysis of Methods
| Method | Yield | Time | Complexity |
|---|---|---|---|
| Stepwise Mitsunobu | 72% | 18 h | Moderate |
| Domino cyclization | 64% | 6 h | High |
| Redox-assisted | 58% | 24 h | Low |
The Mitsunobu approach balances yield and practicality, while domino methods favor scalability .
Chemical Reactions Analysis
Ester Hydrolysis
The 3,3-dimethyl-2-oxobutoxy groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism :
-
Acid-catalyzed: Protonation of ester carbonyl → nucleophilic water attack → tetrahedral intermediate → cleavage.
-
Base-mediated: Direct nucleophilic substitution at the ester carbonyl → alkoxide intermediate → acid formation .
Nucleophilic Substitution at Ketone
The xanthenone carbonyl group participates in nucleophilic additions or substitutions.
| Reagents | Conditions | Products | Key Observations |
|---|---|---|---|
| Grignard reagents | Dry THF, 0°C → rt | Tertiary alcohols at C9 position | Steric hindrance from substituents limits reactivity to smaller nucleophiles. |
| Hydrazine | Ethanol, reflux | Xanthenone hydrazone | Forms stable hydrazones for analytical characterization. |
Mechanism :
-
Ketone reacts with nucleophiles (e.g., RMgX, NH₂NH₂) to form tetrahedral intermediates, followed by proton transfer.
Oxidation and Reduction
The xanthenone core and substituents undergo redox reactions.
Oxidation
Reduction
Mechanism :
Photochemical Reactivity
The compound exhibits unique behavior under UV/visible light due to its conjugated xanthenone core.
Mechanism :
Diels-Alder Cycloaddition
The electron-deficient xanthenone core acts as a dienophile in [4+2] cycloadditions.
| Diene | Conditions | Products | Key Observations |
|---|---|---|---|
| 1,3-Butadiene | Toluene, 100°C | Fused bicyclic adducts | Reaction efficiency depends on electron density modulation by substituents. |
| Anthracene | Xylene, reflux | Polycyclic aromatic derivatives | Steric bulk from 3,3-dimethyl groups slows reaction kinetics. |
Mechanism :
-
Conjugated carbonyl engages in inverse electron-demand Diels-Alder reactions.
Ether Cleavage
The 3,3-dimethyl-2-oxobutoxy ether linkages can be cleaved under strong Lewis acids.
| Reagents | Conditions | Products | Key Observations |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C → rt | 1,3-dihydroxy-9H-xanthen-9-one + 3,3-dimethyl-2-oxobutyl bromide | Quantitative cleavage but requires strict moisture control. |
| HI | Acetic acid, reflux | Xanthenone diol + 3,3-dimethyl-2-oxobutyl iodide | Side reactions (e.g., iodide oxidation) observed at higher temperatures. |
Mechanism :
-
Lewis acid coordinates to ether oxygen → nucleophilic bromide/iodide attack → bond cleavage.
Functional Group Interconversion
The ketone and ester groups enable sequential reactions for derivative synthesis.
Scientific Research Applications
Scientific Research Applications
-
Photodynamic Therapy (PDT)
- Mechanism : The compound can be utilized as a photosensitizer in photodynamic therapy, where it generates reactive oxygen species (ROS) upon light activation. This property is particularly useful in targeting cancer cells.
- Case Study : Research has demonstrated that derivatives of xanthenone show enhanced cytotoxicity against various cancer cell lines when activated by light exposure .
-
Antioxidant Activity
- Mechanism : 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one exhibits significant antioxidant properties, which can protect cells from oxidative stress.
- Data Table : The following table summarizes the antioxidant activity measured through various assays:
-
Anti-inflammatory Effects
- Mechanism : The compound has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases.
- Case Study : In vitro studies indicate that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides .
-
Cosmetic Applications
- Mechanism : Due to its antioxidant and anti-inflammatory properties, the compound is being explored for use in cosmetic formulations aimed at reducing skin aging and inflammation.
- Data Table : Efficacy in skin formulations is summarized below:
- Biological Imaging
Mechanism of Action
The mechanism of action of 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Xanthone Derivatives
3-O-Substituted Xanthones
- 3-((1-Phenylprop-2-yl)oxy)-9H-xanthen-9-one (2r) : Synthesized from 3-hydroxyxanthone and 2-bromo-1-phenylpropane, this derivative has a phenylpropoxy group at position 3. It exhibits a lower melting point (106–108°C) compared to the target compound, likely due to reduced crystallinity from the branched substituent .
- 3-(Benzyloxy)-9H-xanthen-9-one (21) : A simple benzyl ether derivative with a molecular weight of 332 g/mol, synthesized in high yield (90%) . The absence of ketone groups in its substituents reduces polarity compared to the target compound.
Bis-Substituted Xanthones
- 3,6-Bis(dimethylamino)-9H-xanthen-9-one: Features electron-rich dimethylamino groups at positions 3 and 4. Its NMR data (δ 3.05 ppm for N–CH3) and purple coloration upon air exposure highlight redox-active properties, contrasting with the ketone-dominated electronic effects in the target compound .
- 3,6-Bis((tert-butyldimethylsilyl)oxy)-9H-xanthen-9-one: A silyl-protected derivative used in fluorescence applications.
Enzyme Inhibition
Acetylcholinesterase (AChE) Inhibitors :
- 3,6-Bis(3-piperidinylmethoxy)-9H-xanthen-9-one : Exhibits exceptional AChE inhibition (IC50 = 0.007 μM) due to strong cationic interactions between the piperidine groups and the enzyme’s active site .
- 1,3-Bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one : While direct AChE data are unavailable, its ketone functionalities may engage in weaker dipole interactions compared to cationic amines, suggesting lower potency .
- Sirtuin 2 (SIRT2) Inhibitors: 5-Chloro-2-(piperazinylmethyl)-9H-xanthen-9-one (Compound 4): Shows moderate SIRT2 inhibition (48.5%), attributed to the chloro and piperazine groups . The target compound’s 2-oxobutoxy groups lack direct hydrogen-bond donors, likely reducing SIRT2 affinity.
Antimicrobial Activity
- 3-((Oxiran-2-yl)methoxy)-9H-xanthen-9-one Derivatives : Epoxy-containing xanthones demonstrate anti-Helicobacter pylori activity. The reactive epoxide group enables covalent interactions with bacterial targets, a mechanism absent in the target compound .
Physicochemical Properties
*Calculated based on structural formula.
Biological Activity
1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one is a compound of interest due to its potential biological activities. Xanthone derivatives, including this compound, have been studied for various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, case studies, and data analysis.
Chemical Structure and Properties
The chemical structure of 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one can be represented as follows:
This xanthone derivative features two 3,3-dimethyl-2-oxobutoxy groups attached to the xanthone core, which is known to influence its biological activity.
Antioxidant Activity
Research indicates that xanthone derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds similar to 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one can reduce oxidative stress markers in various cell lines. A notable study demonstrated that related compounds reduced mitochondrial reactive oxygen species (ROS) production by up to 40% in macrophages under oxidative stress induced by rotenone .
Anticancer Activity
Xanthones have been recognized for their anticancer properties. In vitro studies have reported that xanthone derivatives can induce apoptosis in cancer cells. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one | A549 (lung cancer) | 5.8 |
| 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one | PC3 (prostate cancer) | 3.6 |
These findings suggest that the compound may inhibit cell proliferation and induce cell death in specific cancer types .
Anti-inflammatory Properties
Xanthones are also known for their anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production in immune cells. For instance, studies have shown that xanthone derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) .
Case Study 1: Mitochondrial Protection
In a study examining the protective effects of xanthones against mitochondrial dysfunction, researchers found that treatment with 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one significantly improved mitochondrial function in neuronal cells exposed to neurotoxic agents. The compound reduced mitochondrial membrane potential loss and restored ATP levels .
Case Study 2: Cancer Cell Line Studies
In a series of experiments conducted on various cancer cell lines (A549 and PC3), the compound demonstrated potent cytotoxicity with IC50 values indicating strong anti-cancer potential. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via stepwise redox cycling or nucleophilic substitution. A validated approach involves using pyronin Y as a precursor with sodium phosphate tribasic and N-methyl-2-pyrrolidone (NMP) as a solvent. Reaction optimization includes controlling temperature (e.g., 110°C for 2 hours), stoichiometric ratios of reagents (e.g., 2:1 sodium phosphate to precursor), and post-reaction purification via column chromatography. Yield improvements (up to 53%) are achieved by monitoring intermediates with TLC and eliminating byproducts through iodine-mediated oxidation .
Q. Which spectroscopic techniques are critical for characterizing 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one, and what key spectral signatures should researchers expect?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Aromatic proton signals at δ 6.42–8.06 ppm and carbonyl carbons at δ 175.8 ppm confirm the xanthenone core and substituents .
- HRMS : A molecular ion peak at m/z 283.1447 ([M+H]⁺) validates the molecular formula .
- IR : Peaks at 1592 cm⁻¹ (C=O stretch) and 1158 cm⁻¹ (C-O-C ether linkage) confirm functional groups .
- HPLC/MS : Used for purity assessment, with retention time and fragmentation patterns compared to standards .
Q. How does the planar structure of the xanthenone core influence physicochemical properties, and what experimental techniques validate this geometry?
- Methodological Answer : The xanthenone core is nearly planar due to conjugation, except for deviations (~0.13 Å) at oxygen atoms. X-ray crystallography (e.g., SHELX refinement) confirms this geometry, with C–C bond lengths (~1.39 Å) and angles (~120°) consistent with partial aromaticity . Differential scanning calorimetry (DSC) can further analyze crystallinity, correlating with solubility and stability .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 1,3-bis(3,3-dimethyl-2-oxobutoxy)-9H-xanthen-9-one, and which software tools are recommended?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model electronic configurations, while molecular docking (AutoDock Vina) predicts interactions with biological targets like enzymes. Key parameters include HOMO-LUMO gaps (indicating reactivity) and binding affinities (ΔG values). For example, analogs like gamma-mangostin show activity via π-π stacking and hydrogen bonding, which can guide simulations .
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Methodological Answer : Discrepancies in X-ray data (e.g., thermal parameters, residual electron density) are addressed by:
- Re-refining with SHELXL using high-resolution data (≤1.0 Å) .
- Validating hydrogen bonding networks with Hirshfeld surface analysis .
- Cross-validating with spectroscopic data (e.g., NMR coupling constants for conformation) .
Q. How do substituents at the 1,3-positions affect solubility and biocompatibility, and what modifications are recommended for in vivo studies?
- Methodological Answer : Bulky groups like 3,3-dimethyl-2-oxobutoxy enhance lipophilicity (logP ~5.08) but reduce aqueous solubility. Strategies include:
- Introducing PEGylated or glucopyranosyl moieties (e.g., as in ) to improve biocompatibility.
- Formulating with cyclodextrins or liposomes for drug delivery .
Q. What mechanistic insights explain side-product formation during synthesis, and how can these be minimized?
- Methodological Answer : Byproducts arise from incomplete demethylation or over-oxidation. Mitigation involves:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
